molecular formula C22H18F3N5O3S B2844127 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 852437-63-9

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2844127
CAS No.: 852437-63-9
M. Wt: 489.47
InChI Key: ALUQLJNJEIRFMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a pyridazine ring, and a phenyl ring . It also contains a thioether and an acetamide group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods . For instance, compounds with a fused-triazole backbone have been synthesized by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of a triazole ring fused to a pyridazine ring is particularly noteworthy . This fused ring system could potentially confer interesting physicochemical properties to the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups . For example, the presence of a thioether could make the compound susceptible to oxidation reactions . Additionally, the triazole and pyridazine rings could potentially participate in various ring-opening and ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of a thioether could influence the compound’s solubility in various solvents . Additionally, the fused ring system could potentially affect the compound’s thermal stability .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiasthma Agents : Triazolopyridines, a related class of compounds, have been evaluated for their potential as mediator release inhibitors in asthma treatment. These compounds demonstrated significant activity in inhibiting mediator release, a crucial factor in asthma pathogenesis (Medwid et al., 1990).

  • Antiviral Activity : Some triazolopyridazine derivatives have shown promising antiviral activity against hepatitis A virus (HAV), highlighting the therapeutic potential of these compounds in treating viral infections (Shamroukh & Ali, 2008).

  • Antioxidant Ability : Research on triazolothiadiazin derivatives bearing dimethoxyphenol moiety has revealed significant antioxidant activity, suggesting their potential role in combating oxidative stress-related diseases (Shakir et al., 2017).

Organic Synthesis and Chemical Biology

  • Synthetic Methodologies : Studies have developed novel methodologies for synthesizing a variety of pyridine and fused pyridine derivatives, including triazolopyridines, demonstrating the versatility of these compounds in organic synthesis (Flefel et al., 2018).

  • Molecular Docking : The evaluation of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives through in silico molecular docking screenings has provided insights into their potential biological targets, advancing the understanding of their mechanism of action (Flefel et al., 2018).

Future Directions

The compound’s unique structure and potential reactivity suggest that it could be of interest in various fields . For example, it could be studied further for potential applications in medicinal chemistry . Additionally, the compound could be used as a starting point for the synthesis of new compounds with interesting properties .

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O3S/c1-32-16-7-6-13(10-17(16)33-2)21-28-27-18-8-9-20(29-30(18)21)34-12-19(31)26-15-5-3-4-14(11-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUQLJNJEIRFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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